Pyrazolidones
Pyrazolidinones are a class of organic compounds characterized by the presence of a pyrazolidine ring structure, typically represented as C4H5NO2. These compounds find applications in various fields due to their unique chemical properties and functional groups.
Structurally, pyrazolidinones exhibit a heterocyclic backbone with nitrogen atoms at positions 1 and 3, lending them potential for diverse reactivity patterns. The presence of both primary alcohol and amide functionalities makes these molecules versatile building blocks in organic synthesis. They can be used as intermediates in the production of pharmaceuticals, agrochemicals, and polymer additives.
In pharmaceutical research, pyrazolidinones have shown promise as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to modulate enzyme activities and interact with protein targets. Their use in agrochemical formulations is also explored for improving plant growth and pest control efficiency.
Overall, the structural flexibility and reactivity of pyrazolidinones make them valuable tools in both academic research and industrial applications, contributing significantly to the advancement of chemical and pharmaceutical industries.

Structure | Nom chimique | CAS | Le MF |
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565179-45-5 | C6H8N2OS | |
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3-oxo-pyrazolidine-1-carboxylic acid tert-butyl ester | 1075716-11-8 | C8H14N2O3 |
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1H,7H-Pyrazolo[1,2-a]pyrazole-1,7-dione, tetrahydro-2-methyl- | 161799-98-0 | C7H10N2O2 |
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1-methylpyrazolidin-3-one | 10234-80-7 | C4H8N2O |
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1,2,4,5-tetramethylpyrazolidin-3-one | 56666-79-6 | C7H14N2O |
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| 54945-00-5 | C5H7ClN2O2 |
Littérature connexe
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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